4-(Cyclohexylamino)butanenitrile
Overview
Description
Scientific Research Applications
Photolysis in Organic Chemistry
4-Chloroaniline and derivatives like 4-(Cyclohexylamino)butanenitrile undergo efficient photoheterolysis in polar media. This process leads to the generation of triplet phenyl cations, which are crucial intermediates in organic synthesis. These cations demonstrate interesting reactivity, such as adding to starting substrates or being reduced to anilines, depending on the solvent used. This finding highlights the role of these compounds in studying reaction mechanisms and developing new synthetic pathways in organic chemistry (Guizzardi et al., 2001).
Enzymatic Resolution and Synthesis
The enzymatic resolution of related compounds like 3-hydroxy-4-(tosyloxy)butanenitrile has been studied using various lipases. This process is important for obtaining optically pure intermediates for synthesizing compounds like GABOB and Carnitine Hydrochloride. Such methodologies are significant in producing enantiomerically pure pharmaceuticals and fine chemicals, demonstrating the versatility of 4-(Cyclohexylamino)butanenitrile and its derivatives in synthetic organic chemistry (Kamal et al., 2007).
Catalysis in Chemical Synthesis
4,4′-(Butane-1,4-diyl)bis derivatives have been used as catalysts for promoting the synthesis of complex organic molecules like polyhydroquinoline derivatives. These catalysts are efficient, reusable, and facilitate reactions under solvent-free conditions, indicating their potential in green chemistry and sustainable synthesis approaches (Goli-Jolodar et al., 2016).
Biosynthesis of Bulk Chemicals
Compounds similar to 4-(Cyclohexylamino)butanenitrile have been studied in the biosynthesis of chemicals like 1,2,4-butanetriol from glucose. Such research is crucial for developing bio-based routes for producing important chemicals, reducing reliance on petroleum-based feedstocks, and enhancing sustainability in chemical manufacturing (Li et al., 2014).
Novel Synthetic Routes in Organic Chemistry
Derivatives of 4-(Cyclohexylamino)butanenitrile have been used to develop new synthetic routes for complex organic structures like cycloalkeno[1,2-d]furo[2,3-b]pyridines. These findings showcase the compound's role in expanding the toolbox of organic chemists, enabling the synthesis of novel and structurally complex molecules (Okuda et al., 2010).
properties
IUPAC Name |
4-(cyclohexylamino)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGYWXMTBKOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylamino)butanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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